molecular formula C14H22ClN5 B15113518 1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B15113518
M. Wt: 295.81 g/mol
InChI Key: HTJKZENVLOQGPZ-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of cyclopentylamine with 2-ethylpyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under controlled conditions.

    Substitution: Halogenating agents or nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-aminopyrazoles: These compounds share a similar pyrazole core and are used in similar applications.

    Pyrazolo[1,5-a]pyrimidines: These are more complex heterocyclic systems derived from pyrazoles.

    Quinolinyl-pyrazoles: These compounds combine pyrazole and quinoline moieties and have distinct pharmacological properties.

Uniqueness

1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its cyclopentyl and ethylpyrazole moieties provide unique binding properties and biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H22ClN5

Molecular Weight

295.81 g/mol

IUPAC Name

1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H21N5.ClH/c1-2-18-14(7-8-16-18)10-15-12-9-17-19(11-12)13-5-3-4-6-13;/h7-9,11,13,15H,2-6,10H2,1H3;1H

InChI Key

HTJKZENVLOQGPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

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